S-Naphthyridinomycin A

Description

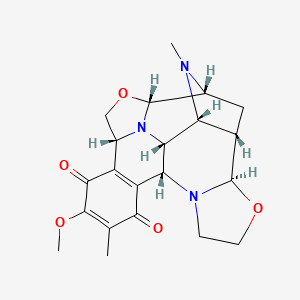

S-Naphthyridinomycin A is a naphthyridine-derived alkaloid with notable biological activity, particularly in antiproliferative applications. Naphthyridines are bicyclic heterocyclic systems with two nitrogen atoms, and their bioactivity often depends on substituent positions (e.g., 1,5-, 1,8-, or 2,7-naphthyridines) and functional groups (e.g., methyl, chloro, or amino derivatives) .

Properties

CAS No. |

54913-26-7 |

|---|---|

Molecular Formula |

C21H25N3O5 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(1R,3R,6R,13R,18R,19S,21R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione |

InChI |

InChI=1S/C21H25N3O5/c1-8-17(25)13-12(18(26)19(8)27-3)11-7-29-21-10-6-9-14(22(10)2)16(24(11)21)15(13)23-4-5-28-20(9)23/h9-11,14-16,20-21H,4-7H2,1-3H3/t9-,10+,11-,14+,15+,16+,20+,21+/m0/s1 |

InChI Key |

XJCIPQDWRFBBCW-IAFDTQAVSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)[C@@H]3[C@H]4[C@H]5[C@H](C[C@@H](N5C)[C@@H]6N4[C@H]2CO6)[C@@H]7N3CCO7)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C6N4C2CO6)C7N3CCO7)OC |

Origin of Product |

United States |

Preparation Methods

Tricyclic Lactam Construction

The synthesis commenced with bicyclic δ-lactam 31 , obtained from the [2+2] cycloaddition of chlorosulfonyl isocyanate and cyclopentadiene. A 13-step sequence transformed 31 into tricyclic lactam 21 , featuring:

- Methyl glyoxalate incorporation via nucleophilic addition (45% yield).

- Intramolecular N-acyliminium ion cyclization to establish the pyrrolidine ring (62% yield, >95% endo selectivity).

X-ray crystallography of intermediate 93 's benzoate ester confirmed the stereochemistry at positions 3a, 7, and 9, validated by intramolecular hydrogen bonding between the 9-hydroxymethyl and 14-nitrogen groups.

Pentacyclic Intermediate Assembly

Key steps included:

- Amidoalkylation : Reacting tricyclic lactam 21 with methyl glyoxalate generated acylimmonium ion 22 , trapped by phenol 19a to afford adduct 23 (58% yield).

- Intramolecular Friedel-Crafts alkylation : Cyclization of 23 under BF₃·OEt₂ catalysis yielded pentacyclic intermediate 93 (71% yield).

This route achieved the core structure in 19 linear steps but faced challenges in late-stage quinone methide formation and oxazolidine installation.

Formal Synthesis via Asymmetric [C + NC + CC] Coupling

Multicomponent Reaction Design

Jacobsen’s team developed a streamlined approach using a silver(I)-catalyzed [C + NC + CC] coupling:

Advanced Intermediate Synthesis

Pyrrolidine 6 underwent:

- Sultam cleavage (TFA/H₂O, 90% yield).

- Lactamization (EDCI, HOAt, 88% yield).

- Oxazolidine installation via 2-aminoethanol coupling (76% yield).

This 12-step sequence reached Fukuyama’s intermediate 33 , enabling formal synthesis of cyanocycline A and bioxalomycin β₂. Compared to previous routes, this method reduced step count by 33% while enhancing enantiocontrol.

Biosynthetic Pathway and Enzymatic Activation

Fermentation in Streptomyces lusitanus

Naphthyridinomycin A is natively produced via a nonribosomal peptide synthetase (NRPS) pathway in S. lusitanus. Key biosynthetic insights include:

Enzymatic Oxidation Mechanism

Crystal structure analysis revealed NapU’s FAD-dependent mechanism:

- Hydride transfer from C-7 of 5 to FAD, forming iminium intermediate 3 .

- Nucleophilic attack by H₂O (activated by Tyr184/Tyr486) yields naphthyridinomycin A.

- Secondary oxidation converts 1 to ketone 7 (Δmass = −2 Da).

Mutagenesis studies confirmed critical residues: H110A and C170A abolished activity, while Y184F/Y486F reduced efficiency by >80%.

Comparative Analysis of Synthetic Routes

The [C + NC + CC] approach offers superior efficiency for laboratory synthesis, while biosynthesis provides gram-scale yields with perfect enantiopurity. However, enzymatic inactivation to 7 limits fermentation longevity.

Chemical Reactions Analysis

Types of Reactions

S-Naphthyridinomycin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that can alkylate DNA.

Substitution: The compound can react with sodium cyanide to form stable derivatives.

Common Reagents and Conditions

Oxidation: Sodium cyanide is commonly used to induce oxidation reactions.

Reduction: Short-chain dehydrogenases/reductases are involved in the reductive inactivation of the compound.

Major Products Formed

Oxidation: Formation of electrophilic

Biological Activity

S-Naphthyridinomycin A is a potent antibiotic compound derived from the fermentation of Streptomyces lusitanus. Its biological activity primarily revolves around its interaction with DNA, leading to the inhibition of bacterial growth. This article delves into the mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its therapeutic potential.

This compound exhibits its antibacterial properties mainly by binding to DNA and inhibiting DNA synthesis. The following points summarize its mechanism:

- DNA Binding : The compound demonstrates a strong affinity for calf thymus DNA, where it binds covalently, disrupting normal DNA function. This binding is enhanced in the presence of sulfhydryl-containing compounds like dithiothreitol (DTT) .

- Inhibition of DNA Synthesis : Studies indicate that this compound effectively inhibits the incorporation of -thymidine into bacterial DNA, which is critical for bacterial replication . At higher concentrations, it also affects RNA and protein synthesis, showcasing its broad-spectrum activity .

- Specificity : The compound preferentially binds to GC-rich regions of DNA and alkylates the primary amino group of guanine, which is essential for its activity .

Efficacy Against Bacterial Strains

This compound has demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Sensitivity to this compound |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Sensitive |

| Bacillus subtilis | Sensitive |

| Candida albicans | Resistant |

The compound is notably inactive against certain fungi such as Candida albicans and dermatophytes like Trichophyton granulosum, indicating a selective antibacterial profile .

Case Studies

Several studies have investigated the biological activity and therapeutic applications of this compound:

- In Vitro Studies : Research involving radiolabeled this compound confirmed its specific binding to DNA and demonstrated that it inhibits bacterial growth by disrupting nucleic acid synthesis. These studies provide insights into its potential use in treating bacterial infections .

- Toxicity Assessment : In animal models, particularly mice, this compound has shown toxicity at certain doses. This highlights the need for careful dosage management in potential therapeutic applications .

- Anticancer Activity : Some derivatives of naphthyridinomycin have been evaluated for anticancer properties, showing promising results in inhibiting human colon cancer cell lines. This suggests a broader application beyond antibacterial use .

Scientific Research Applications

Naphthyridinomycin is a quinone antibiotic produced by Streptomyces lusitanus that inhibits bacterial growth by interfering with DNA synthesis . It bears structural similarities to saframycins, suggesting a comparable mechanism of action involving binding to DNA templates .

Mechanism of Action

- DNA Binding Naphthyridinomycin binds specifically to calf thymus DNA, and this binding is enhanced by sulfhydryl-containing compounds such as dithiothreitol . The resulting DNA-naphthyridinomycin complexes are poor substrates for enzymes that catalyze DNA and RNA syntheses .

- Alkylation Naphthyridinomycin can bind to DNA covalently, especially when reduced with dithiothreitol (DTT), with a preference for GC-rich regions . It is believed that naphthyridinomycin alkylates the primary amino group of guanine .

Biological Activity

- Antibacterial Spectrum Naphthyridinomycin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria . However, it is inactive against Candida albicans, Trichophyton granulosum, and Microsporum gypseum .

- Inhibition of DNA Synthesis Naphthyridinomycin's primary mechanism involves inhibiting DNA synthesis by binding to the DNA template, which prevents DNA-directed DNA and RNA syntheses .

Structural Characteristics

Naphthyridinomycin features a hexacyclic framework with functionalities, including an oxazolidine ring, a quinone moiety, and a hemiaminal function . It also contains three contiguous nitrogen-bearing stereogenic centers .

Synthesis and Production

Naphthyridinomycin is produced in liquid shake cultures by Streptomyces lusitanus, with maximal production occurring after 96 hours of cell growth . L-[methyl-3H]methionine can be used to efficiently label naphthyridinomycin when added to the fermentation mixture .

Derivatives

Comparison with Similar Compounds

Table 1. Structural Comparison of Naphthyridine Analogues

*Inferred based on Streptonaphthyridine A’s classification .

Spectroscopic and Physical Properties

- Streptonaphthyridine A : 13C NMR (DMSO-d6) shows signals at δ 112.5 (C-3), 121.8 (C-7), and 158.4 (C-8), indicative of hydroxyl and methyl groups (Table S2) .

- Naamine A : 1H-NMR (CDCl₃) reveals aromatic protons at δ 6.72–7.10 and methyl groups at δ 3.05–3.73, with HRMS confirming a molecular formula of C₂₁H₁₉N₃O₂ .

- 1,7-Naphthyridine : Lacks complex substituents, with a boiling point of 285°C and acute toxicity (GHS Category 2) .

Table 2. Physicochemical Data

Q & A

Q. What are the key challenges in synthesizing S-Naphthyridinomycin A, and what purification strategies are effective?

Synthesis of this compound often faces challenges such as low yields due to complex stereochemistry and instability of intermediates. Effective purification strategies include high-performance liquid chromatography (HPLC) with reverse-phase columns and preparative thin-layer chromatography (TLC) to isolate enantiomerically pure forms. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can researchers validate the identity and purity of newly synthesized this compound?

New compounds require rigorous validation:

- Identity : Use spectroscopic methods (NMR, IR) and X-ray crystallography for structural elucidation.

- Purity : Employ HPLC with UV/Vis or mass detection (≥95% purity threshold).

- Reproducibility : Document detailed synthetic protocols, including solvent systems, temperatures, and catalyst concentrations, as per guidelines for experimental reproducibility .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies : DNA intercalation assays or topoisomerase inhibition evaluations. Ensure statistical validation (e.g., triplicate experiments with p < 0.05 significance) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity while reducing toxicity?

- Rational design : Use molecular docking to predict interactions with target proteins (e.g., DNA gyrase).

- SAR studies : Modify functional groups (e.g., amine or hydroxyl substituents) and compare activity-toxicity ratios.

- In vivo validation : Test derivatives in murine models, monitoring hepatotoxicity via ALT/AST levels .

Q. What methodologies resolve contradictions in reported mechanisms of action for this compound?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cell line variability. Solutions include:

- Standardized protocols : Adopt NIH guidelines for preclinical studies to ensure consistency.

- Multi-omics integration : Combine transcriptomic and proteomic data to identify downstream targets.

- Meta-analysis : Systematically review existing literature using PRISMA frameworks to identify biases .

Q. How can researchers optimize experimental design for studying this compound’s pharmacokinetics?

- In silico modeling : Predict ADMET properties using tools like SwissADME.

- In vivo studies : Use radiolabeled compounds to track absorption/distribution in animal models.

- Dose-response curves : Apply Hill equation modeling to establish efficacy thresholds. Ensure ethical compliance with IACUC protocols .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD).

- Power analysis : Determine sample sizes to avoid Type II errors .

Q. How should researchers address variability in biological replicates during this compound experiments?

- Standardize conditions : Control temperature, humidity, and cell passage numbers.

- Blinded analysis : Use third-party technicians to minimize observer bias.

- Quality controls : Include positive/negative controls in each assay batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.